1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazolophthalazine core, followed by the introduction of the N,N-bis(2-methoxyethyl) and 3-(3-methylphenyl) groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolophthalazines with different substituents. Examples include:
- 1,2,4-Triazolo(3,4-a)phthalazin-6-amine derivatives with different alkyl or aryl groups.
- Compounds with variations in the N,N-bis(2-methoxyethyl) group.
Highlighting Uniqueness
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
87540-38-3 |
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Molecular Formula |
C22H25N5O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C22H25N5O2/c1-16-7-6-8-17(15-16)20-23-24-21-18-9-4-5-10-19(18)22(25-27(20)21)26(11-13-28-2)12-14-29-3/h4-10,15H,11-14H2,1-3H3 |
InChI Key |
WJLNYQOGYQQBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N(CCOC)CCOC |
Origin of Product |
United States |
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